methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 3-chlorophenyl group at position 3, a thioether-linked furan-2-carboxylate ester at position 2, and a ketone group at position 2. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for biological activity studies, particularly in receptor modulation . The compound’s molecular weight is approximately 465.06 g/mol (exact mass: 465.055 g/mol) based on analogs with similar substituents .
Properties
IUPAC Name |
methyl 5-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4S/c1-30-22(29)18-10-9-15(31-18)12-32-23-26-19-16-7-2-3-8-17(16)25-20(19)21(28)27(23)14-6-4-5-13(24)11-14/h2-11,25H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFSQBKLDRAHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that exhibits significant potential for various biological activities. Its structure includes multiple functional groups such as a furan ring, a pyrimidinone ring, and an indole ring, which are known to contribute to its bioactive properties. This article reviews the biological activity of this compound based on existing research findings, molecular docking studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H16ClN3O4S, with a molecular weight of approximately 465.9 g/mol. The presence of diverse structural features indicates a potential for significant biological activity and chemical reactivity.
Key Structural Features
| Feature | Description |
|---|---|
| Indole Ring | Known for antiviral and anticancer properties |
| Pyrimidinone Ring | Involved in nucleophilic addition reactions |
| Thioether Group | Potential nucleophile in chemical transformations |
Biological Activities
Research indicates that compounds with indole and pyrimidine moieties often exhibit a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication mechanisms.
- Anticancer Properties : The structural components may interfere with cancer cell proliferation pathways.
- Anti-inflammatory Effects : Potential modulation of inflammatory cytokines has been observed in related compounds.
Case Studies and Research Findings
- Molecular Docking Studies : These studies have predicted strong binding interactions between the compound and specific proteins involved in disease pathways, suggesting its potential as a therapeutic agent.
- In Vitro Studies : In vitro assays have demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating the need for further exploration of this compound in cancer therapeutics .
- Antimicrobial Activity : Compounds with similar structural motifs have shown effectiveness against multi-drug resistant bacteria such as MRSA, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
The biological activity of this compound is hypothesized to involve:
- Electrophilic Substitution : The indole ring's delocalized π-electrons facilitate interactions with biological targets.
- Nucleophilic Addition : The carbonyl group in the pyrimidinone ring may react with nucleophiles in cellular environments.
Comparison with Similar Compounds
4-Chlorophenyl Analogue (CAS 536715-44-3)
This analog replaces the 3-chlorophenyl group with a 4-chlorophenyl substituent. Key differences include:
4-Fluorophenyl Analogue (CAS 536712-03-5)
- Molecular Weight : 449.5 g/mol.
- Physicochemical Properties : Lower logP (XLogP3 = 4.7) compared to the chloro-substituted analogs (estimated logP ~5.0–5.3), suggesting improved solubility .
- Electronic Effects : Fluorine’s electron-withdrawing nature may influence electronic distribution in the pyrimidoindole core, affecting intermolecular interactions in crystal packing .
Table 1: Halogen-Substituted Derivatives Comparison
Heterocyclic Core Modifications
Pyrimido[5,4-b]indole vs. Pyrazole Derivatives
The compound in (3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide) replaces the pyrimidoindole core with a pyrazole ring. Key distinctions include:
- Bioactivity : Pyrazole derivatives often target enzymes (e.g., cyclooxygenase), whereas pyrimidoindoles show promise as TLR4 ligands .
- Spectroscopic Properties : The pyrazole derivative’s IR spectrum shows a C=S stretch at 1092 cm⁻¹, absent in the target compound, which lacks a thioamide group .
Side Chain Variations
Thioether vs. Thioamide Linkages
Derivatives in feature acetamide side chains (e.g., compounds 11–20) instead of the thioether-linked furan carboxylate. For example:
Table 2: Side Chain Impact on Bioactivity
| Compound | Side Chain | Yield (%) | TLR4 Activity (IC50) |
|---|---|---|---|
| Target Compound | Furan-2-carboxylate | N/A* | Not reported |
| 11 (Acetamide) | Cyclopentylamide | 76 | 0.8 µM |
| 19 (Furfurylamide) | Furfurylamide | 83.6 | 1.2 µM |
Structural and Crystallographic Insights
The SHELX and WinGX/ORTEP software suites (–7, 9) are critical for analyzing molecular conformations. For example:
- Crystal Packing : The 3-chlorophenyl group in the target compound may introduce torsional strain compared to para-substituted analogs, affecting packing efficiency and solubility .
- Hydrogen Bonding : The furan carboxylate ester’s carbonyl group could participate in weaker intermolecular interactions than the amide derivatives, influencing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
